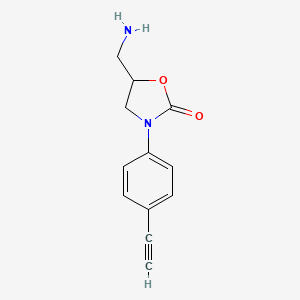
5-(Aminomethyl)-3-(4-ethynylphenyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-3-(4-ethynylphenyl)oxazolidin-2-one is a synthetic organic compound with the molecular formula C11H9NO2 It is characterized by the presence of an oxazolidinone ring, an aminomethyl group, and an ethynyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-(4-ethynylphenyl)oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction of the oxazolidinone ring can yield the corresponding amino alcohol.
Substitution: The ethynyl group can participate in various substitution reactions, such as halogenation or hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation, while halogenation can be achieved using halogen sources like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of amino alcohols.
Substitution: Formation of halogenated or hydrogenated derivatives.
Scientific Research Applications
5-(Aminomethyl)-3-(4-ethynylphenyl)oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-3-(4-ethynylphenyl)oxazolidin-2-one is largely dependent on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions, while the aminomethyl group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-3-phenyl-oxazolidin-2-one: Lacks the ethynyl group, which may result in different chemical reactivity and biological activity.
5-(Aminomethyl)-3-(4-methylphenyl)oxazolidin-2-one: Contains a methyl group instead of an ethynyl group, affecting its steric and electronic properties.
Uniqueness
5-(Aminomethyl)-3-(4-ethynylphenyl)oxazolidin-2-one is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for π-π interactions. This structural feature can enhance its binding affinity and specificity in biological systems, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
5-(aminomethyl)-3-(4-ethynylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H12N2O2/c1-2-9-3-5-10(6-4-9)14-8-11(7-13)16-12(14)15/h1,3-6,11H,7-8,13H2 |
InChI Key |
HYAURGWUJQZHBK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)N2CC(OC2=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















